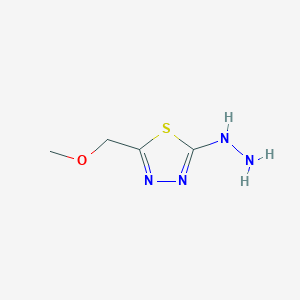
2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of hydrazinyl compounds can vary greatly depending on the substituents attached to the hydrazine group. For example, “2-hydrazinyl-5-((2-methoxyethoxy)methyl)pyridine” contains a total of 29 bonds; 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, 2 ethers (aliphatic), and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involving hydrazinyl compounds can be complex and diverse, depending on the specific compound and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
The physical and chemical properties of hydrazinyl compounds can vary greatly depending on their specific structure. For example, “2-Hydrazinyl-5-Trifluoromethylpyridine” has a density of 1.4±0.1 g/cm3, a boiling point of 259.7±40.0 °C at 760 mmHg, and a molar refractivity of 37.8±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Researchers have synthesized derivatives of 1,3,4-thiadiazole, including those related to 2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole, to evaluate their antimicrobial properties. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Anticancer and Antiproliferative Effects
Another line of research focused on the anticancer and antiproliferative activities of 1,3,4-thiadiazole derivatives. Studies have shown that these compounds possess potential against various cancer cell lines due to their structural features. A particular study on thiazolyl-ethylidene hydrazino-thiazole derivatives, a novel heterocyclic system, revealed that some compounds were effective against Gram-positive and Gram-negative bacteria, and exhibited potent anticancer activities against liver, colorectal, and breast carcinoma cell lines, with minimal toxicity to normal cells, indicating their promise for further pharmacological studies (Al-Mutabagani et al., 2021).
Anticonvulsant and Antihypertensive Properties
Compounds containing the 1,3,4-thiadiazole moiety, similar to 2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole, have been evaluated for their anticonvulsant and antihypertensive properties. For example, the synthesis and assessment of substituted 1,3,4-thiadiazoles revealed potent anticonvulsant agents without sedation, ataxia, or lethality, suggesting a new class of anticonvulsant drugs (Chapleo et al., 1986). Additionally, some 2-aryl-5-hydrazino-1,3,4-thiadiazoles synthesized for antihypertensive activity showed a direct relaxant effect on vascular smooth muscle, indicating their potential as vasodilators (Turner et al., 1988).
Corrosion Inhibition
The derivatives of 1,3,4-thiadiazole have also been explored for their corrosion inhibition properties. Experimental and computational studies on compounds such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole showed significant corrosion protection for mild steel in acidic environments, highlighting their utility as corrosion inhibitors (Attou et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c1-9-2-3-7-8-4(6-5)10-3/h2,5H2,1H3,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMNFKDBUFTWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2536518.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate](/img/structure/B2536519.png)

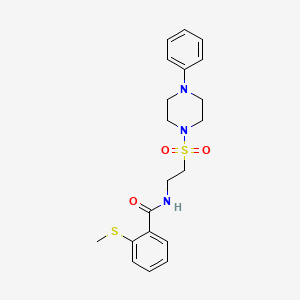
![2-chloro-6-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536526.png)

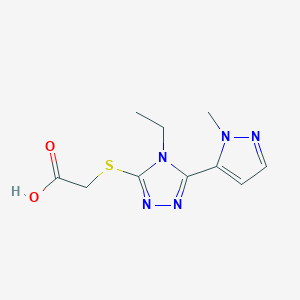


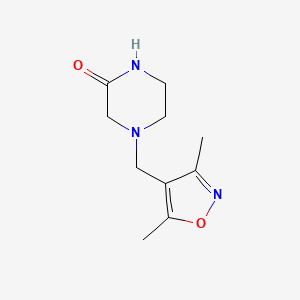
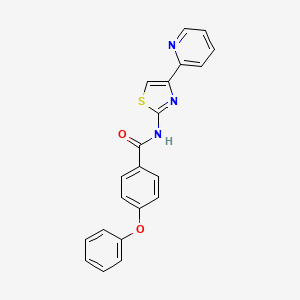
![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)

